6-Oxaspiro[4.5]decan-9-amine is a chemical compound characterized by its unique spirocyclic structure, which consists of a nitrogen atom in the amine functional group and a cyclic ether. Its molecular formula is , with a molecular weight of 155.24 g/mol. This compound has gained attention in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications.
6-Oxaspiro[4.5]decan-9-amine is classified as a spirocyclic amine and can be sourced from various chemical databases, including PubChem and BenchChem, which provide comprehensive information on its properties, synthesis, and applications . It is often studied for its role as a novel agonist for the mu-opioid receptor, selectively activating G protein and beta-arrestin signaling pathways .
The synthesis of 6-Oxaspiro[4.5]decan-9-amine typically involves spirocyclization reactions. One common method includes the reaction of a suitable precursor with an amine under controlled conditions to form the spirocyclic structure. For example, stereoselective synthesis can be achieved through glycosylation followed by ketalization, leading to high yields of the desired compound .
The reaction conditions must be optimized to ensure the formation of the desired stereoisomer. This often involves careful selection of solvents, temperature control, and reaction time to maximize yield and purity. Techniques such as column chromatography are frequently employed for purification after synthesis .
The molecular structure of 6-Oxaspiro[4.5]decan-9-amine features a spirocyclic framework that includes both an ether and an amine functional group. The structure can be represented as follows:
The InChI key for this compound is PPOWVINCRQGBEG-UHFFFAOYSA-N, which can be used for database searches to find related information . The structural features contribute to its biological activity and potential interactions with receptor targets.
6-Oxaspiro[4.5]decan-9-amine undergoes several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for 6-Oxaspiro[4.5]decan-9-amine involves its interaction with specific molecular targets within biological systems. As a mu-opioid receptor agonist, it selectively activates G protein and beta-arrestin signaling pathways, which are crucial in mediating analgesic effects . This selectivity suggests that it may offer therapeutic benefits while minimizing adverse effects commonly associated with opioid drugs.
Research indicates that this compound has shown an improved therapeutic index in rodent models, suggesting potential advantages over traditional opioid analgesics .
6-Oxaspiro[4.5]decan-9-amine is typically described as a colorless or light-colored solid with moderate solubility in organic solvents.
Key chemical properties include:
These properties influence its behavior in chemical reactions and biological systems.
6-Oxaspiro[4.5]decan-9-amine has several applications across different scientific fields:
The chiral tertiary amine at C9 is pivotal for the biological activity of ligands incorporating this scaffold. Consequently, enantioselective synthesis of both (R)- and (S)-6-oxaspiro[4.5]decan-9-amine has been a significant focus. Two primary strategies dominate: chiral resolution and asymmetric catalysis.
(R)-Enantiomer: CAS 2382349-06-4 (C9H17NO, MW 155.24) [4]
Asymmetric Catalytic Synthesis: A more elegant approach employs catalytic enantioselective reactions to build the spirocycle with inherent chirality. A key method involves the Grignard addition to a prochiral ketone precursor under chiral catalysis. For example, reacting 6-oxaspiro[4.5]decan-9-one with pyridinylmagnesium bromide in the presence of a chiral ligand (e.g., derived from (R)-BINOL or a Jacobsen-type salen complex) can yield the corresponding tertiary alcohol with high enantiomeric excess (ee). Subsequent Curtius rearrangement or similar nitrogen-introduction strategies then convert the alcohol to the desired amine while preserving chirality [5].
Table 1: Enantiomers of 6-Oxaspiro[4.5]decan-9-amine
Enantiomer | CAS Number | Molecular Formula | Molecular Weight | Primary Synthetic Access |
---|---|---|---|---|
(S) | 2322667-51-4 | C9H17NO | 155.24 | Chiral Resolution / Asymmetric Synthesis |
(R) | 2382349-06-4 | C9H17NO | 155.24 | Chiral Resolution / Asymmetric Synthesis |
Constructing the spirocyclic 6-oxa[4.5]decane system, particularly with the amine functionality at C9, requires efficient ring-forming methodologies. Key catalytic strategies include:
Intramolecular Dieckmann Condensation: This classical method is highly effective. A diester precursor (e.g., diethyl 1-(3-bromopropyl)-4-oxocyclohexane-1,1-dicarboxylate) undergoes base-catalyzed (e.g., sodium ethoxide) intramolecular Claisen condensation. This forms the spirocyclic β-ketoester ring system. Decarboxylation and ketone reduction yield the hydroxyl intermediate. Catalytic dehydration (e.g., p-toluenesulfonic acid in toluene) or direct substitution then installs the ether oxygen, forming the oxaspiro ring. The ketone is then converted to the amine via reductive amination or oxime reduction [5].
Transition Metal-Catalyzed Cyclization: Palladium-catalyzed reactions offer versatile routes. A prominent example involves the Pd-catalyzed intramolecular etherification of halo-alcohol precursors. For instance, a suitably substituted 1-(haloalkyl)-4-aminocyclohexanol can undergo Pd(0)/phosphine-catalyzed cyclization (e.g., using Pd2(dba)3 and Xantphos) to form the oxaspiro ring directly with the amine already positioned at the spiro carbon. This method benefits from mild conditions and potential for enantioselective variants using chiral ligands [5].
Oxidative Cyclization: Metal-catalyzed oxidative coupling provides an alternative. Manganese(III) acetate [Mn(OAc)3] or ceric ammonium nitrate (CAN) can mediate the radical cyclization of unsaturated precursors like ethyl 4-(allyloxy)cyclohexylideneacetate, forming the spirocyclic lactone. Reduction of the lactone (e.g., DIBAL-H) yields the lactol, which can be further reduced or functionalized, eventually leading to the amine after strategic transformations [5] [6].
Table 2: Key Catalytic Strategies for Oxaspiro[4.5]decane Core Synthesis
Strategy | Key Catalysts/Reagents | Typical Precursor | Critical Step | Advantage |
---|---|---|---|---|
Dieckmann Condensation | NaOEt, H3O+, Heat | Diethyl 1-(ω-haloalkyl)-4-oxocyclohexane-1,1-dicarboxylate | Cyclization/Decarboxylation | Well-established, high yield for ring size |
Pd-Cat. Etherification | Pd2(dba)3, Xantphos, Base | 4-Amino-1-(ω-haloalkyl)cyclohexanol | C-O Bond Formation | Mild conditions, direct amine incorporation |
Oxidative Cyclization (Radical) | Mn(OAc)3, Cu(OAc)2 | Ethyl 4-(allyloxy)cyclohexylideneacetate | Radical spirocyclization | Builds complexity from simpler precursors |
The secondary amine group of 6-oxaspiro[4.5]decan-9-amine provides a versatile handle for diversification, crucial for structure-activity relationship (SAR) studies in drug discovery, exemplified by its role in oliceridine synthesis. Key functionalization strategies include:
N-Alkylation: The amine readily undergoes alkylation with alkyl halides or sulfonates under basic conditions (e.g., K2CO3 or DIEA in DMF or acetonitrile). This is the key step in synthesizing oliceridine's core structure. For instance, reacting (R)-6-oxaspiro[4.5]decan-9-amine with 2-((2-chloroethyl)((3-methoxythiophen-2-yl)methyl)amine in the presence of DIEA yields the tertiary amine core of oliceridine after salt formation [5] [9]. Reductive amination using aldehydes or ketones (e.g., formaldehyde, acetaldehyde) with reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride in solvents like dichloroethane (DCE) or methanol provides an alternative route to N-alkyl derivatives, often with better functional group tolerance.
Reductive Amination with Carbonyl Compounds: This method is particularly valuable for introducing aryl, heteroaryl, or complex alkyl groups. Condensation of the spirocyclic amine with aldehydes (e.g., pyridine-2-carboxaldehyde) or ketones, followed by reduction of the intermediate imine/enamine (using STAB, NaBH4, or catalytic hydrogenation), efficiently yields N-substituted derivatives. This approach allows for significant structural diversity [5].
Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base like pyridine or triethylamine readily provides the corresponding sulfonamides. This functionalization significantly alters polarity, hydrogen-bonding capacity, and metabolic stability. N-(6-oxaspiro[4.5]decan-9-yl)methanesulfonamide (CAS not explicitly stated in results, but structure confirmed) is a documented example of this transformation [7].
Introduction of Complex Side Chains: Beyond simple alkyl groups, the amine can be coupled with carboxylic acids via amide bond formation (using coupling agents like HATU, EDCI) or with isocyanates to form ureas. These modifications are essential for fine-tuning pharmacological properties like potency, selectivity, and pharmacokinetics [5].
Table 3: Common Post-Synthetic Functionalization Reactions of 6-Oxaspiro[4.5]decan-9-amine
Reaction Type | Reagents/Conditions | Example Product | Application Purpose |
---|---|---|---|
N-Alkylation (SN2) | Alkyl Halide, K2CO3 or DIEA, DMF/MeCN, Δ | (R)-2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethylamine (Oliceridine core) [5] [9] | Key step in pharmaceutical synthesis (e.g., Oliceridine) |
Reductive Amination | Aldehyde/Ketone, NaBH3CN or STAB-H, MeOH/DCE | N-(Pyridin-2-ylmethyl)-6-oxaspiro[4.5]decan-9-amine | Introduction of aryl/heteroaryl motifs |
Sulfonylation | R-SO2Cl, Et3N or Pyridine, DCM | N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide [7] | Modulating polarity & metabolic stability |
Amidation/Urea Formation | R-COOH, HATU, DIEA or R-NCO, DCM | 9-(3-Phenylureido)-6-oxaspiro[4.5]decane | Enhancing target interaction or selectivity |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: